2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate
Overview
Description
2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate is an organic compound that belongs to the class of arylsulfonates. This compound is characterized by the presence of a sulfonate group attached to a 2,4-dinitrophenyl ring and a 2,4,6-trimethylbenzene ring. It is a useful synthetic precursor in organic chemistry, particularly in the synthesis of arylamines and arylsulfonamides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate typically involves the reaction of 2,4-dinitrophenol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out in a non-aqueous solvent like dichloromethane to prevent the formation of undesired pyridinium salts . The product is then purified by recrystallization from a suitable solvent system, such as a mixture of acetone and water .
Industrial Production Methods
This may include the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of various substituted products.
Reduction: The nitro groups on the phenyl ring can be reduced to amino groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Scientific Research Applications
2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate involves nucleophilic attack at the sulfonate group, leading to the displacement of the leaving group and formation of the desired product . The nitro groups on the phenyl ring can also participate in redox reactions, further expanding the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenyl 4-methylbenzenesulfonate: Similar structure but with a methyl group instead of trimethyl groups on the benzene ring.
2,4-Dinitrophenyl 4-phenylbenzenesulfonate: Contains a phenyl group instead of trimethyl groups.
Uniqueness
2,4-Dinitrophenyl 2,4,6-trimethylbenzenesulfonate is unique due to the presence of both nitro groups and trimethyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(2,4-dinitrophenyl) 2,4,6-trimethylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O7S/c1-9-6-10(2)15(11(3)7-9)25(22,23)24-14-5-4-12(16(18)19)8-13(14)17(20)21/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIGNEMTMAUGLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282431 | |
Record name | 2,4-Dinitrophenyl 2,4,6-trimethylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048-37-9 | |
Record name | NSC25841 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dinitrophenyl 2,4,6-trimethylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-TRIMETHYL-BENZENESULFONIC ACID 2,4-DINITRO-PHENYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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